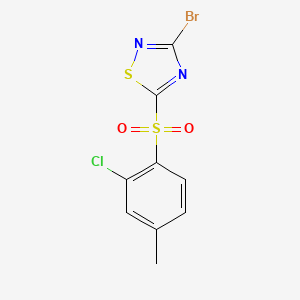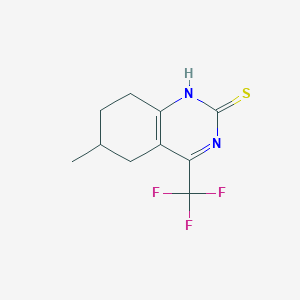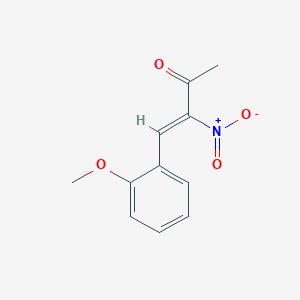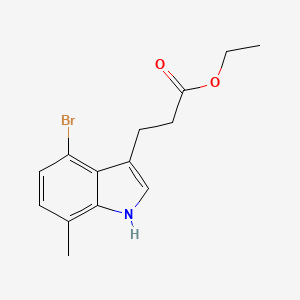
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a brominated indole core with an ethyl ester group, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate typically involves the bromination of 7-methylindole followed by esterification. A common synthetic route includes:
Bromination: 7-methylindole is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated product is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted indole derivatives.
- Indole-2,3-diones or indolines.
- Carboxylic acids from ester hydrolysis.
科学的研究の応用
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.
類似化合物との比較
Ethyl 3-(4-Chloro-7-methyl-3-indolyl)propanoate: Similar structure with a chlorine atom instead of bromine.
Ethyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate: Similar structure with a fluorine atom instead of bromine.
Ethyl 3-(4-Iodo-7-methyl-3-indolyl)propanoate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
特性
分子式 |
C14H16BrNO2 |
|---|---|
分子量 |
310.19 g/mol |
IUPAC名 |
ethyl 3-(4-bromo-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-12(17)7-5-10-8-16-14-9(2)4-6-11(15)13(10)14/h4,6,8,16H,3,5,7H2,1-2H3 |
InChIキー |
WKHOPZPAXLJPTF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


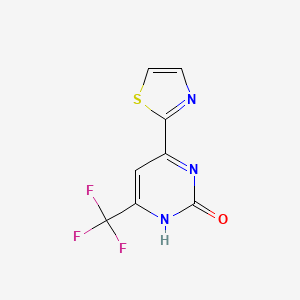

![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
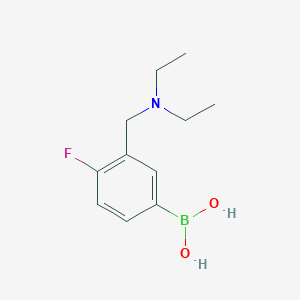
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
